molecular formula C22H24N2 B2667014 1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine CAS No. 312590-61-7

1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine

Cat. No.: B2667014
CAS No.: 312590-61-7
M. Wt: 316.448
InChI Key: XBIUYWHGXLBQME-UHFFFAOYSA-N
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Description

1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine is a synthetic phenazine derivative of significant interest in advanced materials and biological research. Phenazines are a large class of nitrogen-containing heterocyclic compounds, with more than 6,000 derivatives known for their diverse structures and electronic properties . The benzo[a]phenazine structural motif is a subunit found in various important natural products and is characterized by a planar, conjugated system that is highly tunable through functionalization . This particular methylated, dihydro derivative is designed for investigational purposes in multiple fields. Its core structure is associated with notable redox and fluorescent properties, making it a candidate for applications in organic electronics, such as the development of organic semiconductors and emitters for electroluminescence devices . In biochemical research, structurally similar phenazine compounds have demonstrated a range of pharmacological activities, including antimicrobial, antiparasitic, and anticancer effects, often mediated through mechanisms involving reactive oxygen species (ROS) generation and DNA intercalation . For instance, certain phenazine-5,10-dioxides have shown potent, selective activity against human acute myeloid leukemia (AML) cells and Mycobacterium tuberculosis . The specific alkyl substitutions on this compound are intended to modulate its solubility, electronic characteristics, and interaction with biological targets, providing researchers with a versatile tool for structure-activity relationship (SAR) studies. This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for the latest findings on phenazine chemistry and applications.

Properties

IUPAC Name

1,3,6,6,9,10-hexamethyl-5H-benzo[a]phenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-12-7-15(4)19-16(8-12)11-22(5,6)21-20(19)23-17-9-13(2)14(3)10-18(17)24-21/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIUYWHGXLBQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CC(C3=NC4=C(C=C(C(=C4)C)C)N=C23)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine typically involves the condensation of 1,2-diaminobenzenes with appropriate methylated precursors under controlled conditions. One common method includes the oxidative cyclization of 1,2-diaminobenzene derivatives . The reaction conditions often involve the use of catalysts such as palladium and solvents like ethanol under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Comparison with Similar Compounds

5,12-Dihydrobenzo[b]phenazine (DHBP)

  • Structural Differences : DHBP lacks methyl substituents but shares the dihydrobenzo-phenazine core.
  • Photochemical Reactivity: DHBP undergoes wavelength-dependent (365–516 nm) photoactivated autocatalytic oxidation to benzo[b]phenazine (BP), even under non-absorbed wavelengths (490–516 nm) via reactive oxygen species (ROS) generation .
  • Applications : DHBP’s oxidation under sunlight (393 mg/min) suggests utility in semiconductor synthesis , whereas the hexamethyl derivative’s stability might favor biomedical applications.

Dermacozines and Clinical Phenazines

  • Natural vs. Synthetic : Dermacozines (e.g., dermacozines A–J) are reduced phenazine-based marine natural products with pigmented aromatic structures, contrasting with the synthetic hexamethyl derivative .
  • Pharmacological Potential: Phenazines like XR11576 and NC-190 are in clinical trials for cytotoxicity , suggesting the hexamethyl derivative could be optimized for similar anticancer roles, pending activity studies.

Benzo[a]quinoxalino[2,3‐c]phenazine Derivatives

  • Structural Complexity: These dyes feature fused quinoxaline and phenazine rings, synthesized via benzo[a]phenazine-5,6-dione intermediates . Unlike the hexamethyl derivative, their extended conjugation enhances absorption properties for dye applications.

Dihydrobenzoimidazoquinazolines

  • Bioactivity: Compound 1 (2-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol) exhibits antitumor activity (IC₅₀ = 32–46 μg/mL against liver and colon cancer cells) . The hexamethyl derivative’s methyl groups could modulate similar activity by improving membrane permeability.

Key Properties

Compound Core Structure Substituents Key Properties/Activities References
1,3,6,6,9,10-Hexamethyl derivative Dihydrobenzo[a]phenazine 6 methyl groups High lipophilicity, potential stability
DHBP Dihydrobenzo[b]phenazine Unsubstituted Photooxidation to BP, semiconductor use
Dermacozines Reduced phenazine Marine-derived substituents Pigmentation, ecological roles
Benzo[a]quinoxalino-phenazines Quinoxaline-phenazine fusion Varied substituents Dye applications, strong absorption

Biological Activity

1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine is a synthetic compound belonging to the phenazine family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial and antitumor therapies.

Chemical Structure and Properties

  • IUPAC Name : 1,3,6,6,9,10-hexamethyl-5H-benzo[a]phenazine
  • Molecular Formula : C22H24N2
  • Molecular Weight : 316.44 g/mol
  • CAS Number : 312590-61-7

The structure of this compound features multiple methyl groups attached to the phenazine core, which may influence its biological activity.

Antimicrobial Properties

Phenazines are recognized for their antimicrobial properties. Studies indicate that derivatives of phenazine exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves redox cycling that disrupts bacterial cell wall integrity or cellular respiration pathways .

Antitumor Activity

Research has shown that this compound exhibits notable antitumor effects. In vitro studies demonstrate its cytotoxicity against several cancer cell lines:

Cell LineIC50 (μM)
HeLa20
MCF-724
A5492.4
PC34.7

The compound's mechanism of action in cancer cells may involve the induction of apoptosis through mitochondrial pathways and the inhibition of key metabolic enzymes .

Neuroprotective Effects

Emerging evidence suggests that phenazine derivatives can also exhibit neuroprotective properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells.

The biological activity of this compound is primarily linked to its interaction with cellular components:

  • Antimicrobial Action :
    • Disruption of cell wall synthesis.
    • Interference with electron transport chains in bacteria.
  • Antitumor Mechanism :
    • Induction of apoptosis via caspase activation.
    • Inhibition of DNA synthesis and cell cycle arrest.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several phenazine derivatives against multi-drug resistant strains. The results indicated that compounds similar to this compound showed a minimum inhibitory concentration (MIC) as low as 4 mg/mL against MRSA .

Investigation into Anticancer Properties

Another study focused on the anticancer properties of this compound. It was found that treatment with varying concentrations resulted in significant reductions in cell viability in both HeLa and MCF-7 cell lines. The study concluded that further exploration into structure-activity relationships could optimize potency against these cancer types .

Q & A

Q. What are the standard synthetic routes for 1,3,6,6,9,10-hexamethyl-5,6-dihydrobenzo[a]phenazine, and how are intermediates characterized?

The compound is typically synthesized via multi-component reactions involving condensation, Knoevenagel, and Michael additions. For example, o-phenylenediamine, 2-hydroxynaphthalene-1,4-dione, and aromatic aldehydes are condensed under environmentally friendly conditions using catalysts like FeAl2O4 magnetic nanoparticles (MNPs) to improve efficiency . Key intermediates, such as benzo[a]phenazine-5,6-diones, are characterized using 1H NMR spectroscopy and chemical ionization (CI) mass spectrometry to confirm regioselectivity and purity .

Table 1: Common Characterization Techniques

Technique Application Example Evidence
1H NMRStructural elucidation of intermediates/products
CI Mass SpectrometryMolecular weight confirmation
X-ray DiffractionCrystal structure analysis

Q. What spectroscopic methods are critical for confirming the structure of this compound and its derivatives?

Beyond NMR and mass spectrometry, X-ray crystallography is pivotal for resolving complex stereochemistry, as demonstrated in studies of dihydrobenzo[h]quinazolin-2-amine derivatives . Electron-donating substituents (e.g., methyl groups) require UV-Vis spectroscopy to assess electronic effects on the phenazine core .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., dimerization or over-oxidation) is mitigated through:

  • Catalyst selection : FeAl2O4 MNPs enhance reaction specificity and reduce time (e.g., 63a–h derivatives synthesized in <6 hours with >85% yield) .
  • Solvent systems : Aqueous 1,4-dioxane/water mixtures improve solubility of hydrophobic intermediates .
  • Temperature control : Lower temperatures (40–60°C) prevent thermal degradation of sensitive intermediates like 5,6-diones .

Table 2: Optimization Strategies

Parameter Optimized Condition Outcome
CatalystFeAl2O4 MNPs90% yield, 4-hour reaction
Solvent1,4-Dioxane/H2O (1:1)Enhanced intermediate stability
Temperature50°CReduced decomposition

Q. How do electronic modifications (e.g., methylation) influence biological activity, and what mechanisms are proposed?

Methyl groups at positions 1,3,6,9,10 enhance DNA intercalation by increasing hydrophobicity and planar rigidity, as seen in fused aryl phenazine diones (e.g., pyridazino[4,5-b]phenazine-5,12-diones) . Coordination with metal ions (Ru, Rh) further stabilizes DNA binding, correlating with anticancer activity in cell lines . Contrastingly, electron-withdrawing groups (e.g., nitro) reduce activity due to disrupted π-π stacking .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies in reported IC50 values or mechanism-of-action claims often arise from:

  • Cell line variability : Activity against leukemia (e.g., K562) vs. solid tumors (e.g., MCF-7) depends on membrane permeability .
  • Assay conditions : Varying pH or serum content alters compound stability. Standardized protocols (e.g., NCI-60 panel) are recommended for cross-study comparisons .

Q. What advanced computational methods support structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like histone deacetylases (HDACs) by modeling interactions between methylated phenazine cores and catalytic zinc ions . Density Functional Theory (DFT) calculates frontier molecular orbitals to rationalize redox behavior in DNA intercalation .

Methodological Considerations

Q. How are diastereomers or regioisomers resolved during synthesis?

  • Chromatography : Flash column chromatography (e.g., silica gel, hexane/EtOAc gradients) separates regioisomers of dihydrobenzo[a]pyrimido derivatives .
  • Crystallization : Chiral resolution of (±)-dihydrobenzo[h]quinazolin-2-amine derivatives uses tartaric acid derivatives as resolving agents .

Q. What strategies improve the scalability of environmentally friendly synthesis?

  • Catalyst recycling : FeAl2O4 MNPs retain >90% activity after 4 cycles via magnetic recovery .
  • Solvent-free mechanochemistry : Ball-milling reduces waste in multi-component reactions .

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